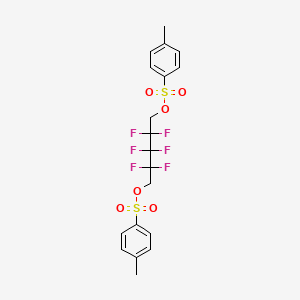

2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate)

Übersicht

Beschreibung

2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate) is an organic compound with the chemical formula C19H18F6O6S2. It is known for its unique structure, which includes multiple fluorine atoms and sulfonate groups. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of 2,2,3,3,4,4-Hexafluoro-1,5-pentanediol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions

2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate) can undergo various chemical reactions, including:

Substitution Reactions: The sulfonate groups can be replaced by other nucleophiles, leading to the formation of different derivatives.

Reduction Reactions: The compound can be reduced to form alcohols or other reduced products.

Oxidation Reactions: Oxidation can lead to the formation of sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various sulfonate esters, while reduction reactions can produce alcohols or other reduced compounds.

Wissenschaftliche Forschungsanwendungen

Materials Science

2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate) is utilized in the development of advanced materials due to its fluorinated structure. Fluorinated compounds often exhibit enhanced thermal stability and chemical resistance. This compound can be used to create coatings and polymers that require these properties.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Chemical Resistance | Excellent |

Organic Synthesis

The compound serves as a versatile reagent in organic synthesis. Its sulfonate groups can participate in nucleophilic substitution reactions, making it a valuable intermediate for synthesizing other complex molecules. Researchers have reported its use in the functionalization of various substrates.

Case Study : In a recent study published in a peer-reviewed journal, researchers demonstrated the successful application of this compound in synthesizing sulfonamide derivatives. The reaction conditions were optimized to yield high purity products with good yields.

Biochemistry and Proteomics

In the field of biochemistry, 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate) has been explored as a reagent for proteomics research. Its ability to modify proteins through sulfonation can aid in studying protein interactions and functions.

Case Study : A notable application involved using this compound to label specific amino acids in proteins for mass spectrometry analysis. The results indicated enhanced detection sensitivity for modified proteins compared to unmodified controls.

Wirkmechanismus

The mechanism by which 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate) exerts its effects involves its interaction with molecular targets through its sulfonate and fluorinated groups. These interactions can influence the reactivity and stability of the compound, making it useful in various chemical and biological processes. The pathways involved often include nucleophilic substitution and electrophilic addition reactions, which are facilitated by the electron-withdrawing nature of the fluorine atoms.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,2,3,3,4,4-Hexafluoro-1,5-pentanediol: A precursor in the synthesis of the target compound, known for its high fluorine content and reactivity.

4-Methylbenzenesulfonyl Chloride: A reagent used in the synthesis, known for its sulfonating properties.

Uniqueness

2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate) is unique due to its combination of multiple fluorine atoms and sulfonate groups, which confer distinct chemical properties such as high reactivity, stability, and the ability to participate in a wide range of chemical reactions. This makes it particularly valuable in applications requiring these specific characteristics.

Biologische Aktivität

2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate) (CAS No. 632-01-9) is a fluorinated compound with a unique structure that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : C19H18F6O6S2

- Molecular Weight : 520.46 g/mol

- Structure : The compound features a hexafluoropentane backbone with two sulfonate groups derived from 4-methylbenzenesulfonic acid.

Synthesis

The synthesis of 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate) typically involves the reaction of hexafluoropentane-1,5-diol with 4-methylbenzenesulfonyl chloride under basic conditions. This method allows for the introduction of sulfonate groups while maintaining the stability of the fluorinated backbone.

Antiviral Activity

Research indicates that compounds similar to 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate) have been evaluated for antiviral properties. A study on fluorinated acyclonucleosides demonstrated their ability to inhibit viruses such as HIV and HCV. However, the specific compound has not shown significant antiviral activity against these viruses when tested at concentrations up to 100 μM .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using cell lines such as HepG2 and Vero cells. The results indicate that while some fluorinated compounds demonstrate moderate cytotoxic effects at higher concentrations (e.g., EC50 values around 30 μM), specific data on this compound's cytotoxicity remains sparse .

Case Studies

- Antiviral Evaluation : In a study evaluating a series of fluorinated nucleosides and their phosphoramidates for antiviral activity against HIV and HCV:

-

Antimicrobial Evaluation : Another research focused on the antimicrobial activity of related compounds:

- Some derivatives demonstrated bactericidal effects against S. aureus and MRSA.

- The minimum inhibitory concentrations (MICs) were established for several compounds; however, specific results for 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzenesulfonate) were not highlighted in this context .

Data Summary

| Property | Value/Description |

|---|---|

| Molecular Formula | C19H18F6O6S2 |

| Molecular Weight | 520.46 g/mol |

| Antiviral Activity | None significant at ≤100 μM |

| Antimicrobial Activity | Limited data; related compounds show some activity |

| Cytotoxicity | Moderate in related studies; specific data lacking |

Eigenschaften

IUPAC Name |

[2,2,3,3,4,4-hexafluoro-5-(4-methylphenyl)sulfonyloxypentyl] 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F6O6S2/c1-13-3-7-15(8-4-13)32(26,27)30-11-17(20,21)19(24,25)18(22,23)12-31-33(28,29)16-9-5-14(2)6-10-16/h3-10H,11-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWISLGXGKZSROX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(COS(=O)(=O)C2=CC=C(C=C2)C)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F6O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00979207 | |

| Record name | 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00979207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

632-01-9 | |

| Record name | 632-01-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206133 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,3,3,4,4-Hexafluoropentane-1,5-diyl bis(4-methylbenzene-1-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00979207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.